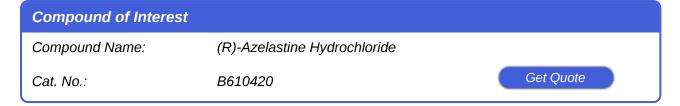


(R)-Azelastine Hydrochloride pharmacological profile

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An In-Depth Technical Guide on the Pharmacological Profile of (R)-Azelastine Hydrochloride

Introduction

Azelastine hydrochloride is a second-generation antihistamine distinguished by its potent, multi-faceted pharmacological profile. It is a phthalazinone derivative used in the treatment of allergic rhinitis and conjunctivitis.[1][2] Azelastine is administered as a racemic mixture, containing both (R)- and (S)-enantiomers.[1][3] Notably, in vitro pharmacological studies have indicated no significant difference in activity between the two enantiomers.[4][3][5] Therefore, this guide will detail the pharmacological profile of the racemic mixture, which is representative of the activity of the (R)-enantiomer. Its therapeutic efficacy stems from a triple-action mechanism: potent histamine H1 receptor antagonism, mast cell stabilization, and broad anti-inflammatory effects.[6]

Mechanism of Action

Azelastine hydrochloride's efficacy is not limited to simple histamine blockade; it modulates multiple components of the allergic cascade. This multi-pronged approach contributes to its rapid onset and prolonged duration of action in alleviating allergic symptoms.[5][6]

Histamine H1 Receptor Antagonism

The primary mechanism of action is potent and selective competitive antagonism of histamine H1 receptors.[5][7][8] This blockade prevents histamine-induced symptoms such as increased



vascular permeability, vasodilation, and sensory nerve stimulation, which manifest as sneezing, itching, and rhinorrhea.[7][8] Azelastine exhibits a high affinity for H1 receptors, approximately tenfold greater than that of the first-generation antihistamine chlorpheniramine on a milligram-per-milligram basis, and has a slow dissociation rate from the receptor.[9][10][11] Conversely, it shows very low affinity for muscarinic and beta-adrenergic receptors, indicating a high degree of selectivity and a lower potential for off-target side effects.[12]

Mast Cell Stabilization

Azelastine effectively stabilizes mast cells, inhibiting their degranulation following both antigen and non-antigen stimuli.[2][5][13] This action prevents the release of pre-formed mediators stored in granules, such as histamine and tryptase, which are responsible for initiating the immediate allergic reaction.[14][15][16]

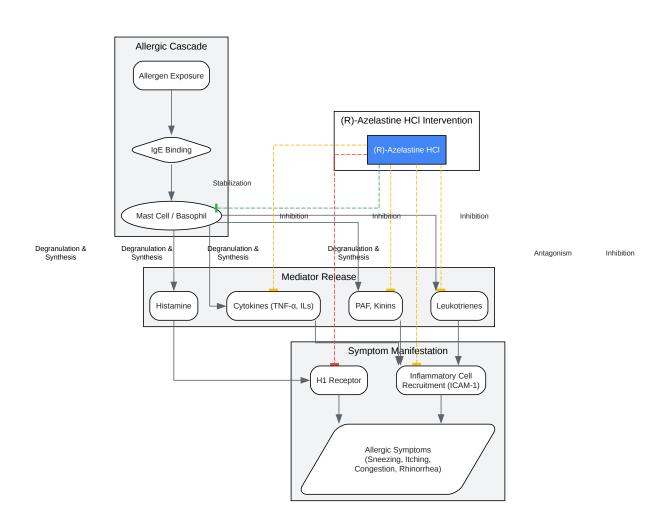
Anti-Inflammatory Effects

Beyond its immediate antihistaminic and mast cell-stabilizing properties, azelastine exerts a wide range of anti-inflammatory effects that address the late-phase allergic response.[17] It has been shown to inhibit the synthesis and/or release of numerous pro-inflammatory mediators, including:

- Leukotrienes: Potent bronchoconstrictors and chemoattractants.[5][9][18]
- Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-4, IL-6, and IL-8, which perpetuate the inflammatory response.[19][20][21][22]
- Kinins and Platelet-Activating Factor (PAF): Vasoactive and pro-inflammatory molecules.[8]
 [9][17]
- Adhesion Molecules: It downregulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is crucial for the recruitment of inflammatory cells to the site of allergic reaction.[5][9][17]

This broad anti-inflammatory activity contributes to its efficacy in reducing symptoms like nasal congestion, which are often poorly addressed by conventional antihistamines.[18][20]





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Caption: Multifaceted mechanism of (R)-Azelastine Hydrochloride in the allergic cascade.



Pharmacodynamic Profile

The combined antihistaminic, mast cell-stabilizing, and anti-inflammatory actions of azelastine result in a rapid and sustained clinical effect.

Parameter	Value	Reference(s)
Primary Actions	H1 Receptor Antagonist, Mast Cell Stabilizer, Anti- inflammatory	[6]
Onset of Action	As early as 15 minutes (intranasal)	[5][23]
Duration of Action	12 to 24 hours	[5][6][18]

Pharmacokinetic Profile

The pharmacokinetic properties of azelastine hydrochloride have been well-characterized following intranasal and oral administration.

Absorption, Distribution, Metabolism, and Excretion (ADME)



Parameter	Value	Reference(s)
Bioavailability	~40% (intranasal)	[6][18]
Time to Peak Plasma Conc. (Tmax)	2 - 3 hours	[6]
Plasma Protein Binding	Azelastine: ~88% Desmethylazelastine: ~97%	
Volume of Distribution (Vd)	14.5 L/kg	[6]
Metabolism	Oxidative metabolism via Cytochrome P450 system (primarily CYP3A4, CYP2D6, CYP1A2) to the active metabolite desmethylazelastine.	[24][25][26]
Elimination Half-life (t½)	Azelastine: ~22 hours Desmethylazelastine: ~54 hours	[6][25]
Plasma Clearance	0.5 L/h/kg	[6][25]
Route of Excretion	~75% of an oral dose is excreted in the feces.	[24][6][25]

Experimental Protocols

The pharmacological properties of azelastine have been elucidated through various in vitro and in vivo experimental models.

Radioligand Binding Assay for H1 Receptor Affinity

This assay quantifies the affinity of a compound for a specific receptor.

- Objective: To determine the inhibitory concentration (IC50) of azelastine for histamine H1 receptors.
- Methodology:



- Tissue Preparation: Human lung tissue is homogenized and centrifuged to prepare a membrane fraction rich in H1 receptors.
- Competitive Binding: The membrane preparation is incubated with a constant concentration of a radiolabeled H1 antagonist (e.g., [3H]pyrilamine) and varying concentrations of unlabeled azelastine.
- Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of azelastine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki).[12]

In Vitro Mast Cell Mediator Release Assay

This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

- Objective: To measure the effect of azelastine on the antigen-induced release of histamine, tryptase, and cytokines from human mast cells.
- Methodology:
 - Cell Culture: Human mast cells are cultured from CD34+ progenitor cells derived from umbilical cord blood (CHMCs).[15]
 - Sensitization: The cultured mast cells are sensitized by incubation with human IgE.
 - Drug Incubation: Sensitized cells are pre-incubated for a short period (e.g., 5 minutes) with various concentrations of azelastine hydrochloride or a vehicle control.[14][15]
 - Challenge: The cells are then challenged with an antigen (e.g., anti-IgE) to induce degranulation and mediator release.

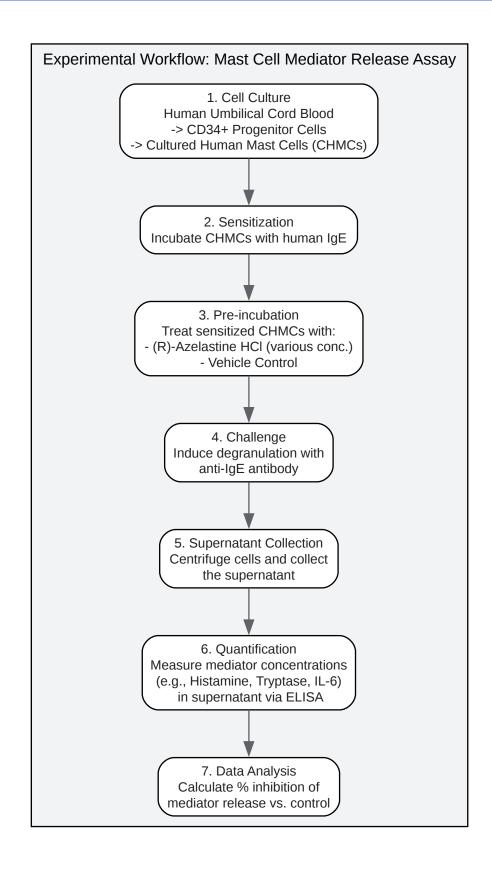
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- Mediator Quantification: The cell supernatant is collected, and the concentrations of released mediators (e.g., histamine, tryptase, IL-6, TNF-α) are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
- Data Analysis: The percentage inhibition of mediator release by azelastine compared to the vehicle control is calculated to determine its mast cell-stabilizing activity.[14][15][22]





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Caption: Workflow for an in vitro mast cell mediator release assay.

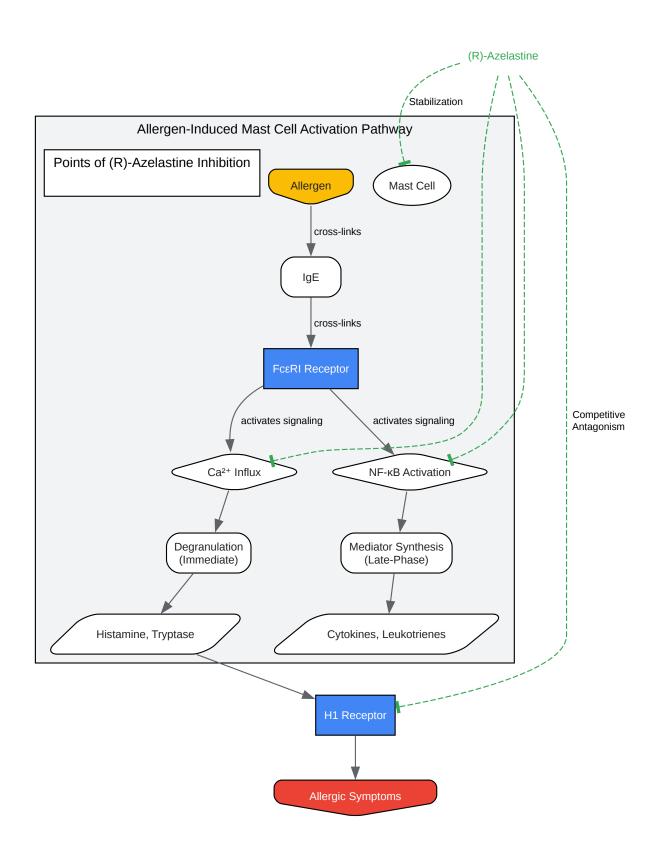


Clinical Pharmacokinetic Study

This type of study is essential for determining the ADME properties of a drug in humans.

- Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) of intranasal azelastine.
- Methodology:
 - Study Design: A randomized, single-dose, two-way crossover study in healthy adult volunteers. A washout period (e.g., 2 weeks) separates the two treatment periods.
 - Drug Administration: Subjects receive a single, standardized intranasal dose of azelastine hydrochloride.
 - Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., over 72 hours).
 - Bioanalysis: Plasma is separated from the blood samples, and the concentrations of azelastine and its major metabolite, desmethylazelastine, are measured using a validated analytical method such as LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).
 - Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters for each subject using non-compartmental analysis.[27][28]





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Caption: Signaling pathway of allergic response and points of intervention by (R)-Azelastine.



Conclusion

The pharmacological profile of **(R)-Azelastine Hydrochloride** is characterized by a unique and comprehensive mechanism of action that extends beyond simple H1 receptor antagonism. Its ability to stabilize mast cells and inhibit a broad spectrum of inflammatory mediators provides a robust rationale for its clinical efficacy in treating the multifaceted symptoms of allergic diseases. The favorable pharmacokinetic profile, including rapid absorption and a long half-life, supports convenient dosing and sustained therapeutic effect. This combination of potent, multimodal activity and well-understood pharmacokinetic properties establishes it as a cornerstone therapy for allergic rhinitis and related conditions.

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